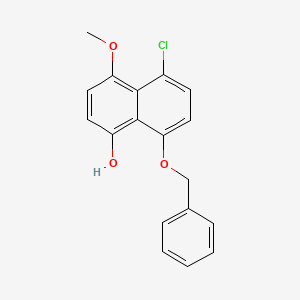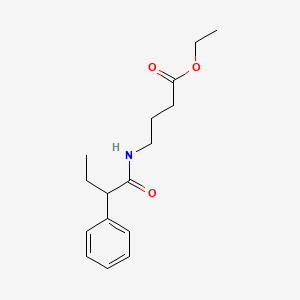
5-Methyl-1,3-thiazolidine-2,4-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-thiazolidine-2,4-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione typically involves the reaction of a thiol with an aldehyde or ketone in the presence of a base. One common method is the condensation of 2-mercaptoacetic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to achieve high yields and purity. Solvent-free synthesis and the use of non-toxic solvents are also common practices in industrial settings .
化学反応の分析
Types of Reactions
5-Methyl-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and halogenated derivatives. These products have diverse applications in medicinal chemistry and material science .
科学的研究の応用
5-Methyl-1,3-thiazolidine-2,4-dithione has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Methyl-1,3-thiazolidine-2,4-dithione involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar thiazolidine ring structure but lacks the methyl and dithione groups.
1,3,4-Thiadiazole-2-thione: This compound has a similar sulfur and nitrogen-containing ring but differs in the arrangement of atoms.
Thiazole: Thiazole is a simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Uniqueness
5-Methyl-1,3-thiazolidine-2,4-dithione is unique due to the presence of both methyl and dithione groups, which enhance its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications .
特性
CAS番号 |
89403-84-9 |
|---|---|
分子式 |
C4H5NS3 |
分子量 |
163.3 g/mol |
IUPAC名 |
5-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) |
InChIキー |
RKLLXHCROVICJL-UHFFFAOYSA-N |
正規SMILES |
CC1C(=S)NC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
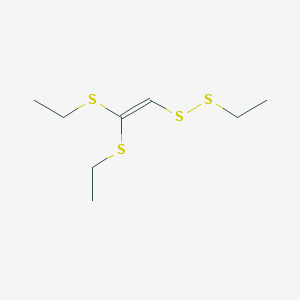
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
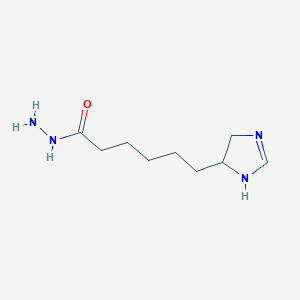
![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)


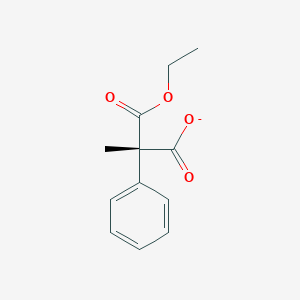
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)


